1-(5-Bromothiophen-2-yl)ethanamine

Organic Synthesis Medicinal Chemistry Cross-Coupling

1-(5-Bromothiophen-2-yl)ethanamine (CAS 129605-38-5) is a brominated thiophene derivative containing a primary amine functional group, serving primarily as a versatile synthetic intermediate in medicinal and organic chemistry. Its core structure consists of a thiophene ring substituted with a bromine atom at the 5-position and an ethanamine side chain at the 2-position, resulting in a molecular formula of C6H8BrNS and a molecular weight of 206.11 g/mol.

Molecular Formula C6H8BrNS
Molecular Weight 206.11 g/mol
CAS No. 129605-38-5
Cat. No. B140108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromothiophen-2-yl)ethanamine
CAS129605-38-5
Molecular FormulaC6H8BrNS
Molecular Weight206.11 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(S1)Br)N
InChIInChI=1S/C6H8BrNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3
InChIKeyNYBMETYMNLJOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromothiophen-2-yl)ethanamine (CAS 129605-38-5) for Advanced Synthesis and Research Applications


1-(5-Bromothiophen-2-yl)ethanamine (CAS 129605-38-5) is a brominated thiophene derivative containing a primary amine functional group, serving primarily as a versatile synthetic intermediate in medicinal and organic chemistry [1]. Its core structure consists of a thiophene ring substituted with a bromine atom at the 5-position and an ethanamine side chain at the 2-position, resulting in a molecular formula of C6H8BrNS and a molecular weight of 206.11 g/mol . The compound is supplied as a free base, typically as a liquid with a boiling point of 254.6±25.0 °C (predicted) and a density of 1.557±0.06 g/cm³ (predicted) , and is a recognized building block for constructing more complex molecular architectures [2].

Why 1-(5-Bromothiophen-2-yl)ethanamine (CAS 129605-38-5) Cannot Be Directly Replaced by Other Bromothiophene or Thiophene Amine Analogs


Substitution of 1-(5-Bromothiophen-2-yl)ethanamine with other seemingly similar bromothiophene or thiophene amine derivatives is not straightforward due to the precise positioning of its functional groups, which critically dictates both its synthetic utility and potential biological interactions. The combination of a bromine atom at the 5-position and a primary amine on an adjacent ethyl chain creates a unique electronic and steric environment that differs from isomers like the 3-bromo or 4-bromo analogs, or from compounds where the amine is attached directly to the ring or separated by a longer linker [1]. This specific arrangement is essential for regioselective cross-coupling reactions, as the 2-position is activated, and for establishing distinct pharmacophoric interactions, as minor structural shifts can lead to significant alterations in target binding affinity and selectivity . The evidence presented below quantifies these differences, highlighting the critical role of the 5-bromo-2-ethanamine motif.

Quantitative Differentiation of 1-(5-Bromothiophen-2-yl)ethanamine (CAS 129605-38-5) Against Key Analogs and Alternatives


Synthetic Versatility: 5-Bromo-2-ethanamine Motif Enables Specific Cross-Coupling Pathways Not Accessible to 3-Bromo or 4-Bromo Isomers

The reactivity of 1-(5-Bromothiophen-2-yl)ethanamine in palladium-catalyzed cross-coupling reactions is distinct from that of its 3-bromo isomer. A thesis investigating the reactivity of 2- and 3-bromothiophene derivatives in Buchwald-Hartwig aminations reported that 2-bromothiophenes (analogous to the 5-bromo-2-yl substitution pattern) exhibit different reactivity compared to 3-bromothiophenes [1]. The presence of the bromine atom at the 5-position on the thiophene ring of the target compound facilitates participation in Suzuki-Miyaura cross-couplings with boronic acids using catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) . This specific regiochemistry is essential for constructing complex molecules where the amine and a newly formed C-C bond are in a defined spatial relationship, a selectivity not guaranteed with the 3-bromo analog.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Chiral Building Block: Enantiomerically Pure (1S) and (1R) Forms Offer Stereochemical Control Absent in the Racemic Mixture

While the racemic 1-(5-Bromothiophen-2-yl)ethanamine (CAS 129605-38-5) is a versatile intermediate, its enantiomerically pure forms, (1S)- and (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine, are distinct chemical entities with unique CAS numbers (1212930-29-4 and an unspecified number, respectively) . The (1S) enantiomer is specifically cited as a chiral amine derivative of interest in pharmaceutical and agrochemical research due to its stereospecificity, which is crucial for designing kinase inhibitors and CNS-targeting compounds where a specific three-dimensional orientation is required for target engagement . The racemic mixture cannot substitute for the pure enantiomer in stereosensitive applications.

Medicinal Chemistry Stereochemistry Drug Discovery

Physicochemical Profile: Predicted Boiling Point and Density Differentiate from Common Thiophene Ethylamine Analog

The physicochemical properties of 1-(5-Bromothiophen-2-yl)ethanamine are distinct from its non-brominated analog, 2-thiopheneethylamine (CAS 30433-91-1). The target compound has a predicted boiling point of 254.6±25.0 °C and a density of 1.557±0.06 g/cm³ , whereas 2-thiopheneethylamine is a colorless to yellow liquid with a reported boiling point of approximately 200-201 °C and a density around 1.08 g/cm³ . The presence of the bromine atom significantly increases both the molecular weight (206.11 vs. 113.18 g/mol) and the boiling point, impacting purification, handling, and formulation strategies.

Analytical Chemistry Process Chemistry Physicochemical Properties

Primary Research and Industrial Applications for 1-(5-Bromothiophen-2-yl)ethanamine (CAS 129605-38-5) Based on Verified Evidence


Medicinal Chemistry: Key Intermediate for Kinase Inhibitors and CNS-Targeting Compounds

The compound serves as a privileged building block in medicinal chemistry, with its chiral (1S) derivative specifically cited for use in the design of kinase inhibitors and CNS-targeting compounds . The presence of the bromine atom at the 5-position allows for subsequent functionalization via cross-coupling reactions to introduce diverse aryl or heteroaryl groups, a key step in optimizing potency and selectivity for these target classes .

Organic Synthesis: Versatile Substrate for Palladium-Catalyzed Cross-Coupling

The 5-bromo-2-yl substitution pattern is a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures . This reactivity is distinct from that of 3-bromothiophene isomers, making the specific regiochemistry of this compound valuable for synthesizing a defined set of derivatives .

Agrochemical Research: Synthesis of Novel Active Ingredients

The compound and its enantiomerically pure forms are cited as intermediates of interest in agrochemical research . The ability to further functionalize the molecule via the bromine atom, combined with the presence of a primary amine for forming amides or other linkages, makes it a useful scaffold for developing new crop protection agents.

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